molecular formula C11H13BrO2S B1418313 Methyl 4-[(4-bromophenyl)sulfanyl]butanoate CAS No. 1096302-47-4

Methyl 4-[(4-bromophenyl)sulfanyl]butanoate

Cat. No. B1418313
M. Wt: 289.19 g/mol
InChI Key: OUPWZMKYZZQICW-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-bromophenyl)sulfanyl]butanoate” is an organic compound with the chemical formula C11H13BrO2S . It has a molecular weight of 289.19 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 4-[(4-bromophenyl)sulfanyl]butanoate” is 1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-[(4-bromophenyl)sulfanyl]butanoate” is a liquid at room temperature . It has a molecular weight of 289.19 .

Scientific Research Applications

Synthetic Applications and Catalysis

Research has demonstrated the utility of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate in the synthesis of complex molecules. For example, the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid (VUFB 20609) and racemic 2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic drugs highlights the compound's role in creating new therapeutic agents. These syntheses employed specific heterogeneous copper catalysts due to the low reactivity of 4-substituted aryl bromides, illustrating the compound's versatility in organic synthesis under specialized conditions (Jampílek et al., 2004).

Antimicrobial and Pharmacological Exploration

Another study focused on the bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds structurally related to Methyl 4-[(4-bromophenyl)sulfanyl]butanoate. These derivatives were evaluated for their inactivity against various human cancer cell lines and microorganisms, suggesting potential applications in developing new antimicrobial and anticancer agents (Zhao et al., 2004).

Material Science and Polymerization Catalysts

In material science, the coordination chemistry of dinucleating P2N2S ligands involving palladium complexes showcases the compound's utility in catalysis. This research indicates its potential in vinyl-addition polymerization processes, suggesting applications in material synthesis and the development of new polymer materials (Siedle et al., 2007).

Biological Activities and Kinetic Resolution

Further studies have explored the kinetic resolution of related compounds, highlighting the biochemical applications of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate derivatives. For instance, the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates reveals the compound's potential in creating biologically active molecules with specific stereochemistry, which is crucial for pharmaceutical applications (Andzans et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWZMKYZZQICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-bromophenyl)sulfanyl]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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